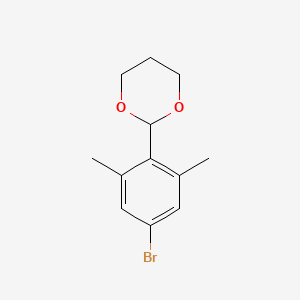
4-(3-(Piperidin-3-yl)propyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Piperidin-3-yl)propyl)morpholine is an organic compound that features both morpholine and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Piperidin-3-yl)propyl)morpholine typically involves the reaction of piperidine with a morpholine derivative. One common method involves the alkylation of piperidine with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
4-(3-(Piperidin-3-yl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields the corresponding amines .
科学的研究の応用
4-(3-(Piperidin-3-yl)propyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals .
作用機序
The mechanism of action of 4-(3-(Piperidin-3-yl)propyl)morpholine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter release and affecting signal transduction pathways. This compound can influence pathways such as the NF-κB and PI3K/Akt pathways, which are involved in cell survival and proliferation .
類似化合物との比較
Similar Compounds
Uniqueness
This compound is unique due to the presence of both morpholine and piperidine rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity compared to compounds containing only one of these rings .
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
4-(3-piperidin-3-ylpropyl)morpholine |
InChI |
InChI=1S/C12H24N2O/c1-3-12(11-13-5-1)4-2-6-14-7-9-15-10-8-14/h12-13H,1-11H2 |
InChIキー |
AQXWAAMFWWPWLC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8683968.png)


